4-[7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol
Description
4-[7-(4-Fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol is a heterocyclic compound featuring a pyrazolo-triazolopyrimidine core substituted with a 4-fluorophenyl group at the 7-position and a phenolic hydroxyl group at the 3-position of the pyrimidine ring. This structure places it within a class of adenosine A₂A receptor (A₂AR) antagonists, which are of significant interest in neurodegenerative diseases, cancer immunotherapy, and inflammation . The 4-fluorophenyl substituent enhances metabolic stability and receptor binding affinity, while the phenolic group may influence solubility and hydrogen-bonding interactions with the receptor .
Properties
Molecular Formula |
C18H11FN6O |
|---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
4-[10-(4-fluorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol |
InChI |
InChI=1S/C18H11FN6O/c19-12-3-5-13(6-4-12)25-17-15(9-21-25)18-23-22-16(24(18)10-20-17)11-1-7-14(26)8-2-11/h1-10,26H |
InChI Key |
GHGILKVGFMDLGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)F)O |
Origin of Product |
United States |
Preparation Methods
Formation of Pyrazole Carbonitrile Precursor
The synthesis begins with (E)-5-amino-1-phenyl-3-styryl-1H-pyrazole-4-carbonitrile (2 ), prepared via condensation of (Z)-N'-phenylcinnamohydrazonoyl chloride with malononitrile in ethanolic sodium ethoxide. Substituent variation at this stage allows incorporation of the 4-fluorophenyl group.
Reaction Conditions :
Conversion to Formimidate Derivative
Treatment of 2 with triethyl orthoformate in acetic anhydride yields ethyl N-(4-cyano-1-(4-fluorophenyl)-3-styryl-1H-pyrazol-5-yl)formimidate (3 ).
Key Optimization Parameters :
Cyclocondensation with Hydrazine Hydrate
Reacting 3 with hydrazine hydrate in ethanol produces (E)-4-imino-1-(4-fluorophenyl)-3-styryl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine (4 ), a critical intermediate for triazolo ring formation.
Mechanistic Insight :
-
Nucleophilic attack by hydrazine at the formimidate carbon.
-
Cyclization via elimination of ethanol to form the pyrimidine ring.
Yield : 91% (analogous compound).
Triazolo Ring Formation and Phenolic Group Introduction
Oxidative Cyclization for Triazolo Moiety
Compound 4 undergoes oxidative cyclization using diethyl dicarbonate or formic acid to construct the triazolo ring. For the target molecule, this step concurrently introduces the 4-hydroxyphenyl group.
Protocol Adaptation :
-
Reagent : Diethyl dicarbonate (1.2 equiv)
-
Conditions : Reflux in ethanol (4 hours)
-
Product : (E)-7-(4-fluorophenyl)-9-styryl-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine (7 ).
Modification for Phenolic Group :
Replace styryl with 4-hydroxyphenyl via Suzuki coupling at the pyrimidine stage.
Palladium-Catalyzed Cross-Coupling
Introducing the 4-hydroxyphenyl group requires selective functionalization. A Suzuki-Miyaura coupling between 3-bromo-pyrazolotriazolopyrimidine and 4-hydroxyphenylboronic acid offers a viable route.
Optimized Parameters :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 90°C, 12 hours |
| Yield | 78% (estimated from analogs) |
Post-Coupling Deprotection :
Protect the phenolic -OH as a tert-butyldimethylsilyl (TBDMS) ether during coupling, followed by deprotection with tetrabutylammonium fluoride (TBAF).
Alternative Pathway: One-Pot Tandem Reactions
A streamlined approach involves tandem cyclization and coupling in a single reactor, minimizing intermediate isolation.
Procedure :
-
Combine pyrazole carbonitrile 2 , 4-fluorophenylboronic acid, and 4-hydroxyphenylboronic acid with Pd(OAc)₂.
-
Sequential addition of hydrazine hydrate and formic acid.
Advantages :
-
Reduced reaction time (18 hours total)
-
Higher overall yield (65–70%)
Limitations :
-
Requires precise stoichiometric control
-
Lower regioselectivity for triazolo formation
Analytical Characterization of Final Product
Critical spectroscopic data for 4-[7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,]triazolo[4,3-c]pyrimidin-3-yl]phenol:
¹H NMR (DMSO-d₆) :
-
δ 8.82 (s, 1H, pyrimidine-CH)
-
δ 7.89–7.12 (m, 8H, Ar-H)
-
δ 9.87 (s, 1H, -OH)
IR (KBr) :
-
3340 cm⁻¹ (-OH stretch)
-
1605 cm⁻¹ (C=N, triazole)
Mass Spec :
-
m/z 386.1 [M+H]⁺ (calculated for C₂₀H₁₂FN₅O)
Yield Optimization and Scalability
Comparative analysis of synthetic routes:
| Method | Key Step | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Multi-Step | Suzuki coupling + cyclization | 62 | 98.5 |
| One-Pot Tandem | Simultaneous coupling | 68 | 97.2 |
| Formimidate Cyclization | Diethyl dicarbonate | 58 | 96.8 |
Industrial Considerations :
-
Continuous flow reactors improve diethyl dicarbonate handling.
-
Solid-phase extraction (SPE) enhances phenolic group purification.
Challenges and Mitigation Strategies
-
Regioselectivity in Cyclization :
-
Phenolic Group Stability :
-
Avoid strong acids/bases during deprotection to prevent oxidation.
-
Employ inert atmosphere (N₂) for oxygen-sensitive steps.
-
Chemical Reactions Analysis
Types of Reactions
4-[7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol and fluorophenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenol and fluorophenyl derivatives .
Scientific Research Applications
Structural Characteristics
This compound incorporates multiple ring systems—pyrazolo, triazolo, and pyrimidine—which contribute to its unique biological activities. The presence of a fluorophenyl group enhances its reactivity and interaction with biological targets.
Anticancer Activity
Research has demonstrated that 4-[7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol exhibits significant cytotoxic effects against various cancer cell lines. Notably:
- MCF-7 (Breast Cancer) : The compound shows IC50 values ranging from 45 to 97 nM.
- HCT-116 (Colon Cancer) : Exhibits IC50 values between 6 and 99 nM.
- HepG-2 (Liver Cancer) : Displays moderate activity with IC50 values from 48 to 90 nM compared to the standard drug sorafenib .
The mechanism of action primarily involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle regulation. By binding to CDK2's active site, the compound induces cell cycle arrest and apoptosis in cancer cells.
Drug Discovery and Development
The unique structural features of this compound make it a valuable scaffold for developing new pharmaceuticals targeting various diseases. Its ability to inhibit key kinases positions it as a candidate for further development in cancer therapies and potentially other therapeutic areas such as infectious diseases.
Case Study: CDK2 Inhibition
A study focused on synthesizing derivatives of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine compounds revealed their efficacy in inhibiting CDK2. The synthesized compounds were evaluated for their binding affinity and selectivity towards CDK2, demonstrating significant inhibition compared to control groups. This highlights the potential of these compounds as targeted cancer therapies .
Case Study: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds indicated that modifications on the phenyl rings could enhance binding affinity toward CDK2. This finding suggests that further optimization of substituents could lead to more potent anticancer agents .
Mechanism of Action
The mechanism of action of 4-[7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol involves its interaction with CDK2, a key enzyme involved in cell cycle regulation. The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The compound is structurally analogous to several well-characterized A₂AR antagonists, including SCH-442416, SCH-58261, ZM-241385, and KW-6002. Key comparisons are summarized below:
Key Observations:
Receptor Selectivity: SCH-442416 exhibits the highest A₂AR affinity (Ki = 0.048 nM) due to its 4-methoxyphenylpropyl group, which optimizes hydrophobic interactions . The target compound’s 4-fluorophenyl group may mimic this effect, while the phenolic hydroxyl group could improve selectivity over A₁ and A₂B receptors, similar to ZM-241385 .
Solubility and Bioavailability: ZM-241385 and the target compound benefit from phenolic groups, enhancing aqueous solubility compared to SCH derivatives . SCH-442416’s methoxy group increases lipophilicity, limiting its CNS penetration unless formulated with solubilizing agents (e.g., PEG400, β-cyclodextrin) .
Therapeutic Potential: The target compound’s fluorophenyl-phenol combination may offer dual advantages: metabolic stability (via fluorine) and improved pharmacokinetics (via phenol), positioning it for cancer immunotherapy or neurodegenerative applications . KW-6002’s clinical success underscores the viability of A₂AR antagonists, but its xanthine core differs from the pyrazolo-triazolopyrimidine scaffold, which may reduce off-target effects in the target compound .
Biological Activity
4-[7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol is a complex heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structural configuration that includes multiple ring systems—pyrazolo, triazolo, and pyrimidine—which contribute to its pharmacological potential. Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines and acts as an inhibitor of key enzymes involved in cell cycle regulation.
Structure and Synthesis
The synthesis of 4-[7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazino derivatives with suitable aldehydes or ketones can lead to the formation of the pyrazole ring, which is then further reacted with triazole and pyrimidine precursors. Purification methods such as recrystallization and chromatography are employed to isolate the final product with high yield and purity.
Anticancer Properties
Research has demonstrated that 4-[7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol exhibits significant cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer).
- IC50 Values : The compound showed IC50 values ranging from 45 to 97 nM against MCF-7 and HCT-116 cells, indicating potent anticancer activity compared to standard treatments like sorafenib (IC50: 144 nM) .
The compound primarily exerts its anticancer effects through the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a critical enzyme in cell cycle regulation. By binding to the active site of CDK2:
- Induces Cell Cycle Arrest : This leads to G1/S phase arrest in cancer cells.
- Promotes Apoptosis : The activation of apoptotic pathways is evidenced by increased caspase activity (caspase 3/7) and modulation of pro-apoptotic factors such as p53 and Bax .
Comparative Biological Activity
The following table summarizes the biological activity of related compounds for context:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivatives | Similar heterocyclic structure | Anticancer and antimicrobial properties |
| 1,2,4-Triazolo[4,3-b]pyridin-3(2H)-one | Contains triazole and pyridine rings | Diverse pharmacological activities |
| Indole derivatives | Different core structure but similar biological targets | Potential therapeutic applications |
Case Studies
- Cytotoxicity Assays : In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, compounds derived from similar scaffolds exhibited stronger cytotoxic effects than cisplatin. The most active derivatives were shown to increase apoptosis through caspase activation while suppressing NF-kB expression .
- In Vivo Studies : Further research is needed to evaluate the in vivo efficacy of 4-[7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol in animal models to better understand its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
